2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique candidate for various chemical and biological studies.
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-18(2,3)27-16-9-8-14-20-22(17(25)23(14)21-16)11-15(24)19-12-6-5-7-13(10-12)26-4/h5-10H,11H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIINTINMNWTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Pyridazine Cyclocondensation
Hydrazine derivatives react with 3-oxopyridazine precursors under acidic or basic conditions to form the fused triazole ring. For example, 6-chloro-3-oxopyridazine-2-carboxylate reacts with hydrazine hydrate in ethanol at reflux to yield the triazolo-pyridazinone backbone.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux, 12 h | 65–75% |
Synthesis of the N-[3-(Methylsulfanyl)Phenyl]Acetamide Side Chain
The acetamide moiety is constructed via acylation of 3-(methylsulfanyl)aniline.
Aniline Preparation
3-(Methylsulfanyl)aniline is synthesized by:
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | CH₃I, NaOH, EtOH, rt, 3 h | 90–95% |
Acetamide Formation
The amine reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Reaction Mechanism
$$ \text{3-(Methylsulfanyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{ClCH}2\text{CONH-Ar} $$
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Chloroacetyl chloride, TEA, DCM, 0°C → rt, 2 h | 80–88% |
Final Coupling of Intermediate Components
The acetamide side chain is coupled to the triazolo-pyridazinone core via a nucleophilic substitution or Mitsunobu reaction.
Alkylation of the Triazolo-Pyridazinone
The chloroacetamide intermediate reacts with the triazolo-pyridazinone under basic conditions:
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | NaH, DMF, 60°C, 4 h | 60–70% |
Purification and Characterization
- Column Chromatography : Silica gel with ethyl acetate/hexane eluent.
- Spectroscopic Data :
Alternative Synthetic Pathways and Innovations
One-Pot Sequential Reactions
Recent advances in triazoloheterocycle synthesis suggest potential for tandem cyclization-functionalization. For example, integrating Huisgen cycloaddition with in situ sulfanyl substitution could streamline production.
Catalytic Approaches
Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)₂/Xantphos) offers an alternative for introducing tert-butylsulfanyl groups, though this remains unexplored for the target compound.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Ensuring correct triazole ring annellation requires precise control of stoichiometry and temperature. Impurities from regioisomeric byproducts are mitigated via gradient chromatography.
Stability of Sulfur Substituents
tert-Butylsulfanyl and methylsulfanyl groups are prone to oxidation. Reactions are conducted under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT) added.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Compared to other triazolopyridazine derivatives, 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide
- 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide .
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic organic molecule with a molecular formula of and a molecular weight of approximately . Its unique structural features suggest potential pharmacological applications in various therapeutic areas, particularly in infectious diseases and possibly as an antiviral agent.
Structural Characteristics
This compound belongs to the class of triazolo-pyridazine derivatives , which are known for their diverse biological activities. The presence of functional groups such as tert-butylsulfanyl and oxo contributes to its chemical reactivity and potential biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Structural Features | Fused triazole and pyridazine rings with sulfanyl groups |
Biological Activity Overview
While specific biological activity data for this compound is limited, its structural characteristics suggest several potential pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have been investigated for their antimicrobial properties. For instance, triazole derivatives often exhibit significant activity against various bacterial strains and fungi.
- Antiviral Potential : Research into heterocyclic compounds has highlighted their potential as antiviral agents. Studies have shown that certain triazole derivatives can inhibit viral replication in cell cultures.
- Antitubercular Properties : The compound's structural features indicate possible applications in the development of antitubercular agents, as seen in related compounds that have shown efficacy against Mycobacterium tuberculosis.
Case Studies and Research Findings
Recent studies have explored the biological activities of triazolo-pyridazine derivatives:
- A study on related triazole compounds demonstrated effective inhibition of HSV-1 replication in Vero cells, achieving up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) . This suggests that similar compounds may exhibit antiviral properties.
- Another research effort focused on synthesizing novel pyrazole-fused derivatives which were tested for their antiviral activities against various viral strains including FCoV , FHV , and HSV-1 , showing promising results in terms of cytotoxicity and antiviral efficacy .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Interaction studies involving this compound could focus on:
- Absorption : Investigating how well the compound is absorbed when administered.
- Distribution : Understanding how the compound distributes throughout the body.
- Metabolism : Identifying metabolic pathways and half-life.
- Excretion : Analyzing how the compound is eliminated from the body.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Monitor reaction progress and confirm intermediate structures. For example, hydrazone intermediates show characteristic imine proton signals at δ 10.7–11.0 ppm in -NMR .
- HRMS : Validate molecular weight (e.g., [M+H] peaks with <3 ppm error).
- FTIR : Identify functional groups (e.g., C=O stretches at ~1700 cm for the triazolo-pyridazinone core) .
Basic: How can experimental design optimize synthesis yield and purity?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
| Factor | Range Tested | Response Metric |
|---|---|---|
| Reaction Temp. | 25–80°C | Yield (%) |
| Solvent Polarity | DMSO vs. Ethanol | Purity (HPLC) |
| Catalyst Loading | 0.1–1.0 eq. | Reaction Time (h) |
Q. Example Workflow :
Perform a Plackett-Burman design to screen critical factors.
Apply Response Surface Methodology (RSM) for optimization.
Validate with triplicate runs under optimal conditions.
This approach reduces trial-and-error experimentation and identifies interactions between variables (e.g., solvent polarity inversely correlates with reaction time) .
Advanced: How can computational modeling predict reaction pathways for this compound?
Answer:
Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for cyclization steps to identify rate-limiting stages.
Reaction Path Search Tools : Software like GRRM or AFIR explores potential pathways, prioritizing low-energy routes.
Advanced: What role do sulfur-containing substituents play in the compound’s bioactivity?
Answer:
The tert-butylsulfanyl and methylsulfanyl groups influence:
- Electron Density : Sulfur’s electronegativity stabilizes the triazolo-pyridazinone core, enhancing π-π stacking with biological targets.
- Metabolic Stability : Sulfur atoms resist oxidative degradation, prolonging half-life in vitro.
Q. Methodological Analysis :
- Docking Studies : Compare binding affinities of analogs with/without sulfur substituents.
- SAR Analysis : Synthesize derivatives (e.g., replacing tert-butylsulfanyl with methylsulfonyl) and test inhibitory activity.
- Spectroscopic Probes : Use -NMR to track electronic effects (e.g., upfield shifts in C-S bond carbons indicate electron withdrawal) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data?
Answer:
Contradictions often arise from solvent effects or impurities. Resolution Strategies :
Standardized Protocols : Use deuterated DMSO for NMR to ensure consistent referencing (δ 2.50 ppm for ).
Cross-Validation : Compare HRMS, FTIR, and elemental analysis.
Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., rotamers in the acetamide side chain).
Case Study : A reported -NMS signal at δ 7.95 ppm was later attributed to residual acetic acid; repeating the reaction with rigorous drying resolved the discrepancy .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Hazard Mitigation : Use fume hoods for NaOCl·5H₂O handling (risk of chlorine gas release).
- PPE : Nitrile gloves and safety goggles for solvent exposure (DMF, ethanol).
- First Aid : Immediate rinsing with water for skin/eye contact and consult a physician for ingestion .
Advanced: How can AI accelerate the discovery of analogs with improved pharmacokinetics?
Answer:
Generative Models : Train AI on PubChem datasets to propose analogs with higher logP or solubility.
ADMET Prediction : Tools like ADMETlab 2.0 forecast absorption and toxicity profiles.
Automated Workflows : Robotic synthesis platforms coupled with AI analyze real-time HPLC data to refine reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
